molecular formula C11H13ClN4O11S B12766800 N-(2-Chloroethyl)sarcosine picrylsulfonate CAS No. 93483-80-8

N-(2-Chloroethyl)sarcosine picrylsulfonate

Cat. No.: B12766800
CAS No.: 93483-80-8
M. Wt: 444.76 g/mol
InChI Key: YIPFEFKGMCCZBK-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)sarcosine picrylsulfonate is a chemical compound that combines the properties of N-(2-chloroethyl)sarcosine and picrylsulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)sarcosine picrylsulfonate typically involves the reaction of N-(2-chloroethyl)sarcosine with picrylsulfonic acid. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)sarcosine picrylsulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

N-(2-Chloroethyl)sarcosine picrylsulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic applications, including its use as an anticancer agent.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)sarcosine picrylsulfonate involves its interaction with molecular targets such as proteins and enzymes. The compound may exert its effects by modifying the structure and function of these targets, leading to changes in cellular processes and pathways. For example, it may form covalent bonds with nucleophilic sites on proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Chloroethyl)sarcosine picrylsulfonate include:

Uniqueness

This compound is unique due to its combination of N-(2-chloroethyl)sarcosine and picrylsulfonate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

93483-80-8

Molecular Formula

C11H13ClN4O11S

Molecular Weight

444.76 g/mol

IUPAC Name

2-[2-chloroethyl(methyl)amino]acetic acid;2,4,6-trinitrobenzenesulfonic acid

InChI

InChI=1S/C6H3N3O9S.C5H10ClNO2/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15;1-7(3-2-6)4-5(8)9/h1-2H,(H,16,17,18);2-4H2,1H3,(H,8,9)

InChI Key

YIPFEFKGMCCZBK-UHFFFAOYSA-N

Canonical SMILES

CN(CCCl)CC(=O)O.C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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